2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the furylmethyl and methoxypropyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-furylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
- **2-[(2-furylmethyl)amino]-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-10-3-7-22-8-5-17-15(19(22)24)12-16-18(21-17)6-9-23(20(16)25)13-14-4-2-11-27-14/h2,4-6,8-9,11-12H,3,7,10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSVRCFERXSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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